N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 5-chloro-2-aminobenzoxazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Materials Science: Benzoxazole derivatives are used in the development of optical brighteners and fluorescent dyes for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors. In the context of neurodegenerative diseases, it may interact with orexin receptors, which are involved in regulating sleep-wake cycles . The compound’s ability to bind to these receptors can modulate their activity and produce therapeutic effects.
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be compared with other benzoxazole derivatives such as:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Flunoxaprofen: An anti-inflammatory drug with a benzoxazole structure.
Tafamidis: A drug used to treat transthyretin amyloidosis, also containing a benzoxazole moiety.
These compounds share a common benzoxazole core but differ in their specific substituents and therapeutic applications, highlighting the versatility and importance of benzoxazole derivatives in medicinal chemistry.
Properties
Molecular Formula |
C21H15ClN2O2 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-2-4-14(5-3-13)20(25)23-17-9-6-15(7-10-17)21-24-18-12-16(22)8-11-19(18)26-21/h2-12H,1H3,(H,23,25) |
InChI Key |
ZQPQFOWOUOSWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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